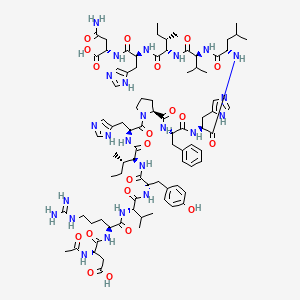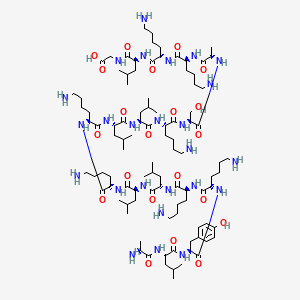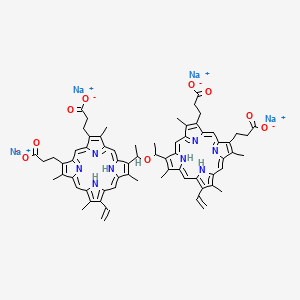
Elastase LasB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elastase LasB-IN-1 is a potent and selective inhibitor of the elastase enzyme LasB, which is a zinc metalloprotease and a crucial virulence factor of the bacterium Pseudomonas aeruginosa . This compound has shown significant potential in reducing the production of elastase and biofilm formation by Pseudomonas aeruginosa, making it a promising candidate for treating infections caused by this pathogen .
Preparation Methods
The synthesis of Elastase LasB-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions and advanced purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Elastase LasB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Elastase LasB-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Elastase LasB-IN-1 exerts its effects by binding to the active site of the elastase enzyme LasB, thereby inhibiting its activity. This inhibition prevents the enzyme from degrading host proteins and forming biofilms, which are crucial for the virulence of Pseudomonas aeruginosa . The molecular targets involved include the zinc ion in the active site of LasB, and the pathways affected include the MAPK and NF-κB signaling pathways, which are involved in inflammation .
Comparison with Similar Compounds
Elastase LasB-IN-1 is unique compared to other similar compounds due to its high selectivity and potency as an elastase inhibitor. Similar compounds include:
Compound 2: Displays similar activity but with different structural features.
Compound 4b: Another selective elastase inhibitor with antimicrobial activity.
Phosphonate-based inhibitors: Show good activity in vitro and in vivo but differ in their chemical structure and mechanism of action.
This compound stands out due to its effectiveness in reducing elastase production and biofilm formation, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17F3NO4P |
|---|---|
Molecular Weight |
339.25 g/mol |
IUPAC Name |
[4-methyl-1-oxo-1-[4-(trifluoromethyl)anilino]pentan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H17F3NO4P/c1-8(2)7-11(22(19,20)21)12(18)17-10-5-3-9(4-6-10)13(14,15)16/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,19,20,21) |
InChI Key |
ORECNCXKBPLBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)





![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)



